REACTION_CXSMILES
|
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.O[C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:19]=[CH:18]C=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1.C1(C)C=CC=CC=1>[I-].[Na+].C1(C)C=CC=CC=1.O>[OH:2][CH2:3][CH2:4][O:5][C:1]1[CH:18]=[CH:19][C:14]([C:12]([C:11]2[CH:20]=[CH:21][CH:8]=[CH:9][CH:10]=2)=[O:13])=[CH:15][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
124.6 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
262 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
176 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
At 99° C. a clear solution was obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 122° C.
|
Type
|
CUSTOM
|
Details
|
Water and toluene (95 g in total) was azeotropically removed
|
Type
|
ADDITION
|
Details
|
More toluene (114 g) was added
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration at 8° C
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 302 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |